
Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)-
Overview
Description
Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)- is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzene ring substituted with a 2-bromoethoxy group and a 1,1-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)- can be achieved through several methods. One common approach involves the reaction of 1-bromo-2-chloroethane with 4-(1,1-dimethylpropyl)phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)- can undergo oxidation reactions to form corresponding phenolic compounds.
Reduction: The bromoethoxy group can be reduced to an ethoxy group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromoethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or thiourea in polar solvents like ethanol.
Major Products Formed:
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of ethoxy-substituted benzene derivatives.
Substitution: Formation of azido or thiol-substituted benzene derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H13Br
- Molecular Weight : 213.114 g/mol
- CAS Registry Number : 3972-65-4
The structure of this compound features a bromine atom attached to a benzene ring, which is further substituted with a tert-butyl group and an ethoxy group. This unique arrangement contributes to its reactivity and utility in various chemical reactions.
Organic Synthesis
Benzene derivatives like 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)- are essential intermediates in organic synthesis. They are often utilized in electrophilic aromatic substitution reactions, where the bromine atom serves as a leaving group, facilitating the introduction of various functional groups into the aromatic system.
Case Study : A study demonstrated the use of p-bromo-tert-butylbenzene in Friedel-Crafts alkylation reactions, producing complex organic molecules that serve as precursors for pharmaceuticals and agrochemicals .
Medicinal Chemistry
The compound's structural features make it a candidate for developing new therapeutic agents. Its ability to undergo further functionalization allows for the modification of biological activity.
Research Insight : Compounds derived from p-bromo-tert-butylbenzene have shown potential as chiral auxiliaries in asymmetric synthesis, which is crucial for producing enantiomerically pure drugs . This application enhances the efficiency of drug development processes.
Agricultural Applications
Benzene derivatives are also explored for their potential use in agriculture. The compound can be modified to create herbicides or fungicides that target specific pests while minimizing environmental impact.
Case Study : Research has indicated that derivatives of brominated benzene compounds exhibit significant antifungal activity against plant pathogens, suggesting their application in developing new agricultural treatments .
Industrial Applications
The compound's properties make it suitable for various industrial applications, including:
- Solvents : Used as a solvent in chemical reactions due to its ability to dissolve a wide range of organic compounds.
- Additives : Employed as an additive in plastics and polymers to enhance thermal stability and mechanical properties.
Data Table: Summary of Applications
Application Area | Description | Example Uses |
---|---|---|
Organic Synthesis | Intermediates for electrophilic aromatic substitutions | Synthesis of pharmaceuticals |
Medicinal Chemistry | Development of therapeutic agents and chiral auxiliaries | Asymmetric synthesis in drug development |
Agricultural Chemistry | Creation of herbicides and fungicides | Targeting specific plant pathogens |
Industrial Chemistry | Solvents and additives for plastics | Enhancing material properties |
Mechanism of Action
The mechanism of action of Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)- depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or covalent modification.
Comparison with Similar Compounds
- Benzene, 1-(2-chloroethoxy)-4-(1,1-dimethylpropyl)-
- Benzene, 1-(2-iodoethoxy)-4-(1,1-dimethylpropyl)-
- Benzene, 1-(2-fluoroethoxy)-4-(1,1-dimethylpropyl)-
Comparison: Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)- is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications.
Biological Activity
Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)- is a compound of interest in various fields of biological research due to its potential pharmacological properties and mechanisms of action. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C12H17BrO
- Molecular Weight : 257.17 g/mol
- CAS Number : 3972-65-4
- Physical State : Typically exists as a colorless liquid.
The biological activity of this compound is primarily linked to its structural components, which allow it to interact with various biological targets:
- Hydrophobic Interactions : The tert-butyl group enhances lipophilicity, facilitating membrane permeability.
- Enzyme Inhibition : The bromoethoxy group can participate in hydrogen bonding, potentially inhibiting specific enzymes involved in metabolic pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)- may exhibit anticancer properties. For instance:
- Mechanism : Induction of apoptosis in cancer cell lines has been observed, suggesting that this compound may trigger programmed cell death through mitochondrial pathways.
- Case Study : A study involving derivatives of similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of compounds related to this structure:
- Research Findings : In vitro studies have shown that certain benzene derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents. This protection is associated with the modulation of inflammatory cytokines and preservation of neuronal morphology .
- Potential Applications : These findings suggest a possible role for Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)- in treating neurodegenerative diseases such as Alzheimer's disease.
Toxicological Profile
Understanding the toxicological aspects is crucial for evaluating the safety of this compound:
- Genotoxicity : Benzene and its derivatives have been associated with genetic damage and hematotoxicity. Occupational exposure has been linked to conditions such as acute myeloid leukemia .
- Metabolism : The metabolism occurs mainly in the liver, where it undergoes oxidation by cytochrome P450 enzymes. This metabolic pathway can lead to the formation of reactive metabolites that may contribute to toxicity .
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the established synthetic routes for preparing Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)-, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves etherification or alkylation of a pre-functionalized benzene derivative. For example, the bromoethoxy group can be introduced via nucleophilic substitution using 2-bromoethanol under basic conditions (e.g., K₂CO₃ in DMF) . The 1,1-dimethylpropyl (tert-pentyl) group is often added via Friedel-Crafts alkylation using tert-pentyl chloride and a Lewis acid catalyst like AlCl₃ . Key parameters include temperature control (60–80°C for alkylation), solvent polarity (aprotic solvents for SN2 reactions), and stoichiometric excess of the alkylating agent to minimize by-products. Yield optimization requires careful monitoring of reaction time to avoid over-alkylation or ether cleavage .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for aromatic protons (δ 6.8–7.2 ppm, split based on substitution pattern), the methine proton adjacent to bromine (δ 4.3–4.5 ppm for -OCH₂Br), and tert-pentyl methyl groups (δ 1.2–1.4 ppm) .
- ¹³C NMR : Aromatic carbons (110–150 ppm), the brominated ethoxy carbon (δ 70–75 ppm), and quaternary carbons in the tert-pentyl group (δ 35–40 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 272 (C₁₁H₁₅BrO₂⁺) with fragmentation patterns showing loss of Br (Δ m/z 79/81) and cleavage of the ethoxy group .
- IR : Stretching vibrations for C-Br (~600 cm⁻¹) and ether C-O (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How does steric hindrance from the 1,1-dimethylpropyl group influence the reactivity of the bromoethoxy moiety in cross-coupling reactions?
- Methodological Answer : The bulky tert-pentyl group at the para position creates steric constraints that reduce accessibility to the bromoethoxy site. This hinders nucleophilic substitution (e.g., Suzuki-Miyaura coupling) by limiting reagent approach, as observed in analogous compounds . Computational modeling (DFT) can quantify steric effects using %VBur values, while kinetic studies under varying conditions (e.g., solvent polarity, temperature) reveal slower reaction rates compared to less hindered analogs. Strategies to mitigate this include using smaller ligands (e.g., Pd(PPh₃)₄ instead of bulky phosphines) or microwave-assisted heating to overcome activation barriers .
Q. What computational methods are suitable for predicting the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and Fukui indices to predict EAS sites. The tert-pentyl group exerts a strong electron-donating inductive effect, directing electrophiles to the meta position relative to the bromoethoxy group. Comparative studies with substituent-free analogs show altered regioselectivity, validated experimentally via nitration (HNO₃/H₂SO₄) and halogenation (Br₂/FeBr₃) .
Q. How can researchers address contradictions in reported reaction outcomes when using this compound as a synthetic intermediate?
- Methodological Answer : Discrepancies often arise from isomer formation (e.g., cis/trans in cyclohexane derivatives during downstream reactions) . To resolve this:
- Perform rigorous chromatography (HPLC or GC) to separate isomers.
- Use dynamic NMR to detect rotational barriers in intermediates.
- Validate purity via X-ray crystallography or high-resolution MS .
- Replicate conditions from conflicting studies while controlling variables (e.g., moisture, catalyst batch) .
Application-Oriented Questions
Q. In pharmaceutical synthesis, what role does the bromoethoxy group play in enhancing bioactivity or facilitating conjugation?
- Methodological Answer : The bromoethoxy group serves as a versatile handle for late-stage functionalization. For example, in the synthesis of umeclidinium bromide (a COPD drug), the bromine atom undergoes nucleophilic displacement with amines to form quaternary ammonium salts, critical for bronchodilator activity . The ethoxy spacer improves solubility and reduces steric clash during target binding, as shown in SAR studies comparing bromoethoxy with shorter chain analogs .
Q. What decomposition pathways are observed under accelerated stability testing, and how can storage conditions mitigate degradation?
- Methodological Answer :
- Pathways : Hydrolysis of the C-Br bond in humid conditions forms 2-ethoxyethanol and HBr. Thermal degradation (≥100°C) generates tert-pentylbenzene via elimination .
- Mitigation : Store under inert atmosphere (N₂/Ar) at –20°C, with desiccants to prevent hydrolysis. Use amber vials to block UV-induced radical cleavage .
Properties
IUPAC Name |
1-(2-bromoethoxy)-4-(2-methylbutan-2-yl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-4-13(2,3)11-5-7-12(8-6-11)15-10-9-14/h5-8H,4,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNPYJZHQYKVNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301243026 | |
Record name | 1-(2-Bromoethoxy)-4-(1,1-dimethylpropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301243026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26583-43-7 | |
Record name | 1-(2-Bromoethoxy)-4-(1,1-dimethylpropyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26583-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromoethoxy)-4-(1,1-dimethylpropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301243026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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